Regioisomeric Precision: Pyrazole N-Methyl Position Differentiator
The target compound features a 1-methyl-1H-pyrazol-3-yl group linked to the piperidine's 4-position. The closest commercial analog, 1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 1286710-41-5), differs in two ways: the pyrazole is attached at its 4-position, and the piperidine linkage is at the 2-position . This dual regioisomeric shift changes the core's 3D vector and the distance between the benzofuran and pyrazole moieties. While direct potency data for the target compound is limited in the public domain, class-level evidence from a recent RSC Advances study proves that for benzofuran-pyrazole hybrids, the pyrazole substitution pattern is a key driver of differential multi-kinase inhibition (e.g., IC50 values against B-Raf V600E ranging from 0.078 to >10 ug/mL depending on the specific hybrid structure) [1].
| Evidence Dimension | Regioisomeric structure and predicted binding geometry |
|---|---|
| Target Compound Data | 4-(1-methyl-1H-pyrazol-3-yl)piperidine linkage to a 7-methoxybenzofuran via a methanone bridge |
| Comparator Or Baseline | 1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 1286710-41-5) |
| Quantified Difference | Dual positional isomerism (piperidine 2- vs 4-linkage; pyrazole 4- vs 3-linkage); class data shows pyrazole substitution can alter kinase IC50 from 0.078 ug/mL to >10 ug/mL [1] |
| Conditions | Structural comparison based on published chemical structures; activity inference from analogous benzofuran-pyrazole series in kinase assays [1] |
Why This Matters
This ensures procurement of a unique 3D pharmacophore geometry, which is the primary driver of target binding selectivity in kinase inhibitor discovery projects.
- [1] Abd El-Karim, S.S. et al. RSC Adv., 2025, 15, 35003-35021. View Source
